3-(4-Bromoanilino)-2-cyano-2-butenamide
Description
3-(4-Bromoanilino)-2-cyano-2-butenamide (IUPAC name: (E)-3-(4-bromoanilino)-2-cyanoprop-2-enamide) is a synthetic organic compound characterized by a conjugated enamide backbone substituted with a cyano group and a 4-bromoanilino moiety. Its molecular formula is C₁₁H₁₀BrN₃O, with a molecular weight of 280.13 g/mol (calculated from the formula). This compound is primarily utilized as a pharmaceutical intermediate, particularly in medicinal chemistry and drug discovery, due to its structural versatility and reactivity .
Key properties include:
- Purity: >99% (as supplied by SynHet, a professional manufacturer)
- Storage: Stable at room temperature under non-hazardous conditions
- Applications: Intermediate for synthesis, medicinal chemistry, and biotechnology .
Properties
Molecular Formula |
C11H10BrN3O |
|---|---|
Molecular Weight |
280.12g/mol |
IUPAC Name |
(E)-3-(4-bromoanilino)-2-cyanobut-2-enamide |
InChI |
InChI=1S/C11H10BrN3O/c1-7(10(6-13)11(14)16)15-9-4-2-8(12)3-5-9/h2-5,15H,1H3,(H2,14,16)/b10-7+ |
InChI Key |
SAIJMNWJQVBOJY-JXMROGBWSA-N |
SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)Br |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with 3-(4-Bromoanilino)-2-cyano-2-butenamide but exhibit distinct functional groups and applications:
Stability and Handling
- Thermal Stability: this compound is stable at room temperature, whereas dithiocarboxylate derivatives (e.g., Benzyl 2-(4-bromoanilino)-4,4-dimethyl-6-oxocyclohex-1-enecarbodithioate) require controlled conditions to prevent sulfur degradation .
- Hazard Profile: The target compound is classified as non-hazardous, unlike analogs with volatile substituents (e.g., ferrocene derivatives), which may pose flammability risks .
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